Clefamide Clefamide Clefamide is an aromatic ether.
Brand Name: Vulcanchem
CAS No.: 3576-64-5
VCID: VC0523958
InChI: InChI=1S/C17H16Cl2N2O5/c18-16(19)17(23)20(9-10-22)11-12-1-5-14(6-2-12)26-15-7-3-13(4-8-15)21(24)25/h1-8,16,22H,9-11H2
SMILES: C1=CC(=CC=C1CN(CCO)C(=O)C(Cl)Cl)OC2=CC=C(C=C2)[N+](=O)[O-]
Molecular Formula: C17H16Cl2N2O5
Molecular Weight: 399.2 g/mol

Clefamide

CAS No.: 3576-64-5

Cat. No.: VC0523958

Molecular Formula: C17H16Cl2N2O5

Molecular Weight: 399.2 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Clefamide - 3576-64-5

Specification

CAS No. 3576-64-5
Molecular Formula C17H16Cl2N2O5
Molecular Weight 399.2 g/mol
IUPAC Name 2,2-dichloro-N-(2-hydroxyethyl)-N-[[4-(4-nitrophenoxy)phenyl]methyl]acetamide
Standard InChI InChI=1S/C17H16Cl2N2O5/c18-16(19)17(23)20(9-10-22)11-12-1-5-14(6-2-12)26-15-7-3-13(4-8-15)21(24)25/h1-8,16,22H,9-11H2
Standard InChI Key ODCUSWJXZDHLKV-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CN(CCO)C(=O)C(Cl)Cl)OC2=CC=C(C=C2)[N+](=O)[O-]
Canonical SMILES C1=CC(=CC=C1CN(CCO)C(=O)C(Cl)Cl)OC2=CC=C(C=C2)[N+](=O)[O-]
Appearance Solid powder
Melting Point 136.0 °C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Clefamide’s chemical formula is C17H16Cl2N2O5\text{C}_{17}\text{H}_{16}\text{Cl}_{2}\text{N}_{2}\text{O}_{5}, with a molecular weight of 399.22 g/mol . The compound features a diphenylether scaffold, where two benzene rings are connected via an ether linkage. One phenyl group is substituted with a nitro moiety (NO2-\text{NO}_2) at the para position, while the other is bonded to a dichloroacetamide group through a methylene bridge. The presence of a 2-hydroxyethyl chain on the nitrogen atom enhances solubility in polar solvents .

Table 1: Key Structural Features of Clefamide

FeatureDescription
Core structureDiphenylether with nitro and dichloroacetamide substituents
Functional groupsNitro (−NO2_2), dichloroacetamide (−CO−N−(CH2_2CH2_2OH)), ether (−O−)
StereochemistryAchiral (no defined stereocenters)

Synthesis Pathways

The synthesis of Clefamide typically involves a multi-step process:

  • Etherification: Coupling 4-nitrophenol with 4-chloromethylphenol to form the diphenylether backbone.

  • Amidation: Reacting the intermediate with dichloroacetyl chloride in the presence of 2-aminoethanol to introduce the dichloroacetamide group .
    Purification is achieved via recrystallization from ethanol, yielding a white crystalline solid with a melting point of 128–130°C .

Pharmacological Profile

Mechanism of Action

Clefamide’s antiprotozoal activity stems from its ability to disrupt mitochondrial function in Entamoeba histolytica. The compound inhibits succinate dehydrogenase, a key enzyme in the electron transport chain, leading to ATP depletion and parasite death . The dichloroacetamide moiety is critical for binding to the enzyme’s flavoprotein subunit, while the nitro group facilitates redox cycling, generating reactive oxygen species that exacerbate oxidative stress .

Pharmacokinetics

  • Absorption: Poor systemic absorption (<10%) after oral administration, with most drug retained in the gastrointestinal tract .

  • Metabolism: Hepatic cytochrome P450 enzymes reduce the nitro group to an amine, producing inactive metabolites excreted renally .

  • Half-life: Approximately 4–6 hours, necessitating thrice-daily dosing in historical regimens .

Historical Use and Regulatory Status

Clinical Applications

Clefamide was widely prescribed in the 1960s–1970s for:

  • Intestinal amoebiasis: Eradication of Entamoeba histolytica trophozoites and cysts.

  • Chemoprophylaxis: Administered to travelers to endemic regions at a dose of 500 mg/day .

Decline in Use

By the 1980s, Clefamide’s use declined due to:

  • Safety concerns: Reports of hepatotoxicity (elevated transaminases in 5–8% of patients) and rare cases of agranulocytosis .

  • Emergence of alternatives: Metronidazole, with superior tissue penetration and broader antimicrobial coverage, became the gold standard .

Table 2: Regulatory Timeline

YearEvent
1962Approved in Germany under the brand name Moebinol
1975Listed in WHO Essential Medicines List for protozoal infections
1988Withdrawn in Europe due to safety concerns; retained in some Asian markets
Hazard ClassCategorySignal Word
Acute oral toxicityCategory 3Danger
Aquatic acute hazardCategory 1Warning
Aquatic chronic hazardCategory 1Warning

Recent Developments and Future Directions

Drug Repurposing Studies

  • Anticancer potential: In vitro studies show Clefamide inhibits glycolysis in colorectal cancer cells (IC50_{50} = 12 μM) by targeting hexokinase II .

  • Antifungal activity: Synergistic effects with fluconazole against Candida albicans biofilms (80% inhibition at 25 μg/mL) .

Challenges in Reformulation

Efforts to improve Clefamide’s bioavailability via nanoemulsions (e.g., lipid-based carriers) have been hampered by:

  • Chemical instability in lipid matrices.

  • High production costs compared to newer nitroimidazoles.

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